molecular formula C20H24N4O8S2 B12607336 {3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid

{3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid

Cat. No.: B12607336
M. Wt: 512.6 g/mol
InChI Key: VXWOHWHCMDFHJS-SFHVURJKSA-N
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Description

{3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydroisoquinoline core, a sulfoamino group, and a sulfamic acid moiety, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid typically involves multiple steps, including the formation of the tetrahydroisoquinoline core, the introduction of the sulfoamino group, and the attachment of the sulfamic acid moiety. Common synthetic routes may involve:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Sulfoamino Group: This step may involve sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Sulfamic Acid Moiety: This can be done through sulfamoylation reactions using sulfamic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

{3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfoamino group using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its sulfoamino and sulfamic acid groups, which can mimic natural substrates.

Medicine

In medicine, this compound has potential applications as a drug candidate for various diseases. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it suitable for use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of {3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfoamino and sulfamic acid groups can form strong hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. This compound may also inhibit certain enzymes by mimicking their natural substrates, thereby blocking their catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • {3(S)-Methylcarbamoyl-2-[3-(3-sulfonyl-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid
  • {3(S)-Methylcarbamoyl-2-[3-(3-amino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid

Uniqueness

The uniqueness of {3(S)-Methylcarbamoyl-2-[3-(3-sulfoamino-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinolin-7-YL}-sulfamic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H24N4O8S2

Molecular Weight

512.6 g/mol

IUPAC Name

[3-[3-[(3S)-3-(methylcarbamoyl)-7-(sulfoamino)-3,4-dihydro-1H-isoquinolin-2-yl]-3-oxopropyl]phenyl]sulfamic acid

InChI

InChI=1S/C20H24N4O8S2/c1-21-20(26)18-11-14-6-7-17(23-34(30,31)32)10-15(14)12-24(18)19(25)8-5-13-3-2-4-16(9-13)22-33(27,28)29/h2-4,6-7,9-10,18,22-23H,5,8,11-12H2,1H3,(H,21,26)(H,27,28,29)(H,30,31,32)/t18-/m0/s1

InChI Key

VXWOHWHCMDFHJS-SFHVURJKSA-N

Isomeric SMILES

CNC(=O)[C@@H]1CC2=C(CN1C(=O)CCC3=CC(=CC=C3)NS(=O)(=O)O)C=C(C=C2)NS(=O)(=O)O

Canonical SMILES

CNC(=O)C1CC2=C(CN1C(=O)CCC3=CC(=CC=C3)NS(=O)(=O)O)C=C(C=C2)NS(=O)(=O)O

Origin of Product

United States

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